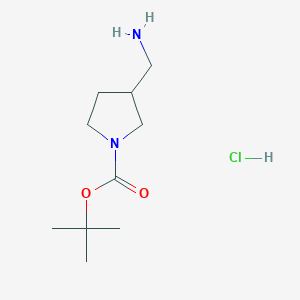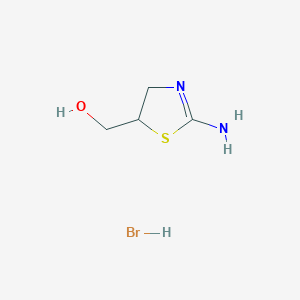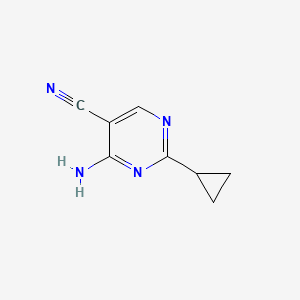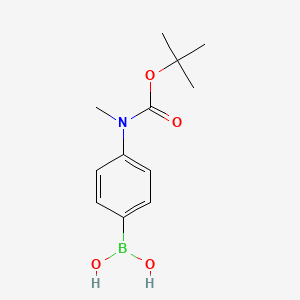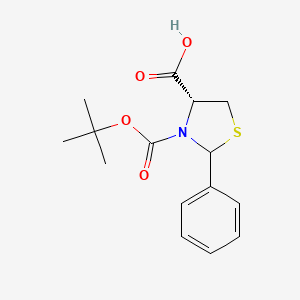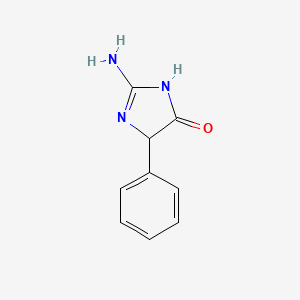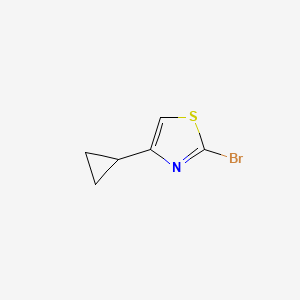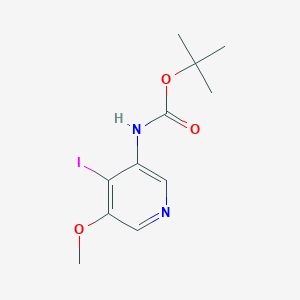
4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group . An efficient synthesis of a related compound starting from 3-bromothiophene-2-carboxylic acid and 2-fluoro-phenylhydrazine is also described .Aplicaciones Científicas De Investigación
Cancer Kinase Activity
The compound has shown significant activity against important cancer kinases. In a study, derivatives of the compound exhibited nanomolar range IC(50) against Src, B-Raf wt, B-Raf V600E, EGFRs, and VEGFR-2, making them promising for novel anticancer programs (Abu Thaher et al., 2012).
Structural Characterization and Synthesis
Research has been conducted on the synthesis and crystal structures of N-Substituted Pyrazolines, including compounds with 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride (Loh et al., 2013). These studies provide valuable insights into the molecular structures and potential applications of these compounds.
Antibacterial and Antifungal Activities
Pyrazole derivatives, including those related to 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride, have been tested for their antibacterial and antifungal activities. Some compounds have shown good activity against various bacteria and fungi (Ragavan et al., 2010).
Development of Antibacterial Drugs
A novel oxazolidinone antibacterial candidate incorporating a derivative of 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride was developed using a cost-effective and environmentally benign route, indicating the compound's potential in drug synthesis (Yang et al., 2014).
Potential Antipsychotic Agents
Research on a series of novel potential antipsychotic agents, including 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, related to 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride, found that these compounds had an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).
Modification of Hydrogels
The compound was used in the functional modification of poly vinyl alcohol/acrylic acid hydrogels, demonstrating improved thermal stability and potential for medical applications (Aly et al., 2015).
Antimicrobial Activity
Various synthesized compounds including 4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride showed significant antimicrobial potency, highlighting their potential use in treating infections (Mistry et al., 2016).
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-1H-pyrazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3.ClH/c10-8-4-2-1-3-6(8)7-5-12-13-9(7)11;/h1-5H,(H3,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYVGJWDABFPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(NN=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-1H-pyrazol-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




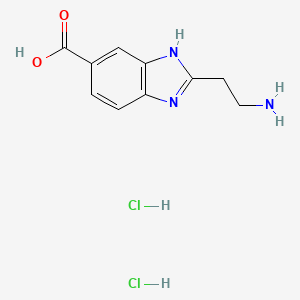
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1371646.png)
![7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride](/img/structure/B1371647.png)
